6-Nitro-1,2,3,4-tetrahydro-1,4-epiminonaphthalene

organic_synthesis aromatic_substitution electron_withdrawing

Researchers requiring a reliable 6-nitro-substituted bridged heterocycle for kinase inhibitor synthesis often face low yields from direct scaffold amination. This compound solves that pain point with a pre-installed nitro group ensuring regiochemical control. - Enables high-yield reduction to 6-amino-1,2,3,4-tetrahydro-1,4-epiminonaphthalene, a critical intermediate for ATP-competitive Aurora kinase inhibitors like PF-03814735. - The electron-withdrawing nitro group deactivates the ring, directing subsequent functionalization and improving atom economy. - Supplied with certified purity to maintain synthetic trajectory integrity and minimize isomeric contaminants.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B11909404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1CC2C3=C(C1N2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O2/c13-12(14)6-1-2-7-8(5-6)10-4-3-9(7)11-10/h1-2,5,9-11H,3-4H2
InChIKeyXRULVHNQNQRGBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-1,2,3,4-tetrahydro-1,4-epiminonaphthalene Identity and Procurement


6-Nitro-1,2,3,4-tetrahydro-1,4-epiminonaphthalene (CAS 942491-81-8) is a nitro‑substituted bridged heterocycle, belonging to the 1,4‑epiminonaphthalene class. The core structure fuses a partially hydrogenated naphthalene ring with a nitrogen‑containing three‑membered ‘epimine’ bridge, generating ring strain that enhances reactivity. Typical commercial supply routes cite a purity of ≥98% and a molecular formula of C₁₀H₁₀N₂O₂ (MW 190.20 g mol⁻¹). The nitro group in the 6‑position distinguishes the compound from the parent 1,4‑epiminonaphthalene scaffold and provides a defined synthetic entry point for downstream functionalization.

Why 6-Nitro-1,2,3,4-tetrahydro-1,4-epiminonaphthalene Cannot Be Replaced by Analogues


In‑class compounds cannot be simply interchanged because the 6‑nitro substituent imparts distinct electronic, steric, and reactivity properties that are absent in the parent 1,2,3,4‑tetrahydro‑1,4‑epiminonaphthalene or alternative substituted analogues. [1] The nitro group exerts a strong electron‑withdrawing effect that modulates the aromatic ring’s reactivity, directs electrophilic substitution, and can serve as a handle for selective reduction to the corresponding amine—a transformation exploited in the preparation of kinase inhibitors bearing the 1,4‑epiminonaphthalene scaffold. [2] Generic substitution with an unsubstituted or differently‑substituted scaffold would therefore alter both the synthetic trajectory and the electronic properties of the final compound, potentially impacting yield, purity, or biological activity.

Quantitative Differentiation Against Selected Analogues


Electron-Withdrawing Effect on Aromatic Reactivity

The 6‑nitro group exerts a strong electron‑withdrawing effect (Hammett σₚ value estimated at +0.78) relative to the unsubstituted parent compound (σₚ = 0), slowing electrophilic aromatic substitution rates and directing further ring functionalization to meta‑ and ortho‑positions. [1] In contrast, the parent 1,2,3,4‑tetrahydro‑1,4‑epiminonaphthalene is susceptible to electrophilic attack across all positions, often leading to isomeric mixtures. [2]

organic_synthesis aromatic_substitution electron_withdrawing

Efficient Nitro Reduction for Amine Synthesis

The 6‑nitro group can be reduced to the corresponding 6‑amine using standard catalytic hydrogenation or dissolving‑metal conditions, a transformation that proceeds quantitatively (>95% conversion) for analogous nitro‑aromatic substrates. [1] In contrast, the parent 1,4‑epiminonaphthalene cannot generate the 6‑amino derivative without a de novo C‑N coupling step, which generally affords lower overall isolated yields (typically <60% across two steps). [2] The nitro‑to‑amine reduction route thus offers a more efficient entry into 6‑amino‑1,4‑epiminonaphthalene intermediates, as confirmed by the synthesis of the Aurora kinase inhibitor PF‑03814735, whose 6‑amino epiminonaphthalene core is derived from a nitro precursor. [3]

chemical_reduction amine_synthesis kinase_inhibitors

High-Impact Applications for 6-Nitro-1,2,3,4-tetrahydro-1,4-epiminonaphthalene


Regioselective Amine Synthesis for Kinase Inhibitors

The electron‑withdrawing effect of the 6‑nitro group enables a regiochemically clean reduction to 6‑amino‑1,2,3,4‑tetrahydro‑1,4‑epiminonaphthalene, a critical intermediate in the synthesis of ATP‑competitive Aurora kinase inhibitors such as PF‑03814735. [1] Using the 6‑nitro precursor avoids the low yields and isomeric mixtures observed when attempting direct electrophilic amination of the parent scaffold. [2]

Electrophilic Aromatic Substitution Control

Because the 6‑nitro group strongly deactivates the aromatic ring, subsequent functionalization steps can be directed to the desired position(s). This electronic bias is exploited in the preparation of complex epiminonaphthalene‑containing molecules where late‑stage diversification is performed under mild conditions, minimizing protection‑group overhead and improving overall atom economy. [1]

Charge-Transfer Interactions in Materials Chemistry

The nitro group can engage in charge‑transfer interactions, making 6‑nitro‑1,2,3,4‑tetrahydro‑1,4‑epiminonaphthalene a potential building block for organic optoelectronic studies. Although quantitative photophysical data are not yet available, the electronic asymmetry conferred by the nitro substituent is expected to give rise to quenching or emission properties that differ from the unsubstituted scaffold, inviting further investigation. [2]

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